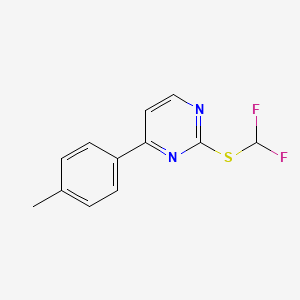

二氟甲基 4-(4-甲基苯基)-2-嘧啶硫醚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related difluoromethyl compounds involves novel reagents and methods. For instance, difluoromethyl 2-pyridyl sulfone acts as an efficient gem-difluoroolefination reagent for aldehydes and ketones, with the fluorinated sulfinate intermediate being stable and observable by NMR . Additionally, a method for iododifluoromethylation of carbonyl compounds using difluoromethyl 2-pyridyl sulfone has been described, which employs mild conditions and exhibits excellent functional-group tolerance . These methods could potentially be adapted for the synthesis of "Difluoromethyl 4-(4-methylphenyl)-2-pyrimidinyl sulfide".

Molecular Structure Analysis

Quantum mechanical calculations and spectroscopic techniques such as FT-IR, FT-Raman, and UV have been used to investigate the molecular structure of related compounds. For example, the molecular structural parameters and vibrational frequencies of a compound with a trifluoromethyl group and a pyrazolyl benzene sulfonamide structure were obtained using Density Functional Theory (DFT) . Similar techniques could be applied to analyze the molecular structure of "Difluoromethyl 4-(4-methylphenyl)-2-pyrimidinyl sulfide".

Chemical Reactions Analysis

The reactivity of pyrimidinyl sulfides in chemical reactions has been explored, such as the highly regioselective electrochemical fluorination of 2-pyrimidyl sulfides . This indicates that the pyrimidinyl sulfide moiety in the compound of interest may also undergo specific chemical transformations under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied extensively. For instance, new polyamide-imides bearing ether, sulfur, and trifluoromethyl linkages have been synthesized, showing outstanding solubility, good thermal stability, and low refractive indexes due to the presence of trifluoromethyl groups . Similarly, the presence of a difluoromethyl group and a pyrimidinyl sulfide in "Difluoromethyl 4-(4-methylphenyl)-2-pyrimidinyl sulfide" could impart unique physical and chemical properties to the compound.

科学研究应用

除草剂活性

二氟甲基 4-(4-甲基苯基)-2-嘧啶硫醚因其作为除草剂的潜在用途而受到研究。研究表明,它对各种杂草具有显着的除草活性,尤其是在稻田中。它表现出广谱的除草效果,包括对稗草的有效性,当化合物中存在某些取代基时,观察到最佳的除草活性 (Yoshimura 等人,2011 年)。

化学合成和反应

该化合物已在各种化学结构和反应的合成中得到探索。例如,它已被用于合成含有 CH2R 和 2-吡啶基或 2-嘧啶基的 N,S-螯合硫醚。当与拥挤的二亚氨基钌核配位时,这些化合物表现出有趣的性质,例如硫反转和受限苯基旋转 (Tresoldi 等人,2002 年)。

有机合成

在有机化学中,二氟甲基 4-(4-甲基苯基)-2-嘧啶硫醚已被确认为一种新型且高效的宝石二氟烯化试剂,用于醛和酮。该化合物作为一种多功能试剂,促进氟化基团添加到有机分子中,从而能够合成各种氟化化合物 (Zhao 等人,2010 年)。

聚合物合成

它还与新型聚酰亚胺的合成有关。这些聚合物结合了二氟甲基 4-(4-甲基苯基)-2-嘧啶硫醚,表现出令人印象深刻的热稳定性和在各种溶剂中的溶解性。由于其出色的性能,它们特别值得注意,在高性能材料中具有潜在应用 (Shockravi 等人,2009 年)。

缓蚀

此外,与二氟甲基 4-(4-甲基苯基)-2-嘧啶硫醚密切相关的嘧啶-2-硫酮衍生物已被评估为缓蚀剂。这些化合物已证明在酸性环境中能有效防止低碳钢腐蚀,使其在工业应用中具有潜在用途 (Soltani 等人,2015 年)。

作用机制

Target of Action

Sulfone derivatives, a group to which this compound belongs, have been shown to exhibit antifungal activity .

Mode of Action

It’s known that sulfone derivatives can interfere with the ergosterol content in fungal cells . Ergosterol is a vital component of fungal cell membranes, and its disruption can lead to cell death.

Biochemical Pathways

The compound is involved in the difluoromethylation process, which is a chemical reaction that introduces a difluoromethyl group into a molecule . This process can affect various biochemical pathways, depending on the specific targets of the compound. In the case of antifungal activity, it likely disrupts the synthesis of ergosterol, a crucial component of fungal cell membranes .

Pharmacokinetics

The compound’s difluoromethyl group has been associated with increased metabolic stability and cns penetration in pharmaceutical candidates .

Result of Action

The result of the compound’s action is the disruption of ergosterol production in fungal cells, leading to increased susceptibility to the compound . This disruption can lead to cell death, providing the compound with its antifungal properties.

未来方向

属性

IUPAC Name |

2-(difluoromethylsulfanyl)-4-(4-methylphenyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2S/c1-8-2-4-9(5-3-8)10-6-7-15-12(16-10)17-11(13)14/h2-7,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYLSBOWWWIXGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=NC=C2)SC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2,4-Dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3006675.png)

![7'-fluoro-1'-methyl-1-(3,4,5-trimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3006678.png)

![N-(4-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B3006679.png)

![4-[(5-Ethoxypyridin-2-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B3006680.png)

![N-{5-[(2E)-3-(dimethylamino)prop-2-enoyl]-4-methyl-1,3-thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3006682.png)

![2-Chloro-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclopentyl]acetamide](/img/structure/B3006683.png)

![(3-Fluorophenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3006693.png)

![2-[(6-chloropyridazin-3-yl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B3006695.png)

![[1]Benzothieno[3,2-d]pyrimidin-4(3H)-one, 2-amino-7-nitro-](/img/structure/B3006698.png)